molecular formula C13H26O B1615299 2-Methyldodecanal CAS No. 37596-36-4

2-Methyldodecanal

Cat. No.: B1615299
CAS No.: 37596-36-4
M. Wt: 198.34 g/mol
InChI Key: ISZREKMLQKLUDD-UHFFFAOYSA-N
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Description

2-Methyldodecanal is an organic compound with the molecular formula C13H26O. It is an aldehyde with a long carbon chain and a methyl group attached to the second carbon atom. This compound is known for its distinctive odor and is used in various applications, including fragrances and flavorings.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methyldodecanal can be synthesized through several methods. One common method involves the oxidation of 2-methyldodecanol. This process typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under controlled conditions to achieve the desired aldehyde .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of long-chain alkenes. This process involves the reaction of an alkene with carbon monoxide and hydrogen in the presence of a rhodium-based catalyst. The resulting aldehyde is then purified through distillation .

Chemical Reactions Analysis

Types of Reactions: 2-Methyldodecanal undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 2-methyldodecanoic acid using strong oxidizing agents like potassium permanganate.

    Reduction: It can be reduced to 2-methyldodecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles under acidic or basic conditions

Major Products:

    Oxidation: 2-Methyldodecanoic acid

    Reduction: 2-Methyldodecanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-Methyldodecanal has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the fragrance and flavor industry due to its pleasant odor.

Mechanism of Action

The mechanism of action of 2-Methyldodecanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further undergo various chemical transformations, leading to the formation of biologically active compounds. The exact molecular pathways and targets depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its methyl group at the second carbon position influences its reactivity and interactions with other molecules, making it valuable in various applications.

Properties

IUPAC Name

2-methyldodecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O/c1-3-4-5-6-7-8-9-10-11-13(2)12-14/h12-13H,3-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZREKMLQKLUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20865875
Record name Dodecanal, 2-methyl-
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Molecular Weight

198.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37596-36-4
Record name 2-Methyldodecanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37596-36-4
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Record name 2-Methyldodecanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037596364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecanal, 2-methyl-
Source EPA Chemicals under the TSCA
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Record name Dodecanal, 2-methyl-
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Record name 2-methyldodecanal
Source European Chemicals Agency (ECHA)
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Record name 2-METHYLDODECANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C17F5DL125
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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